molecular formula C14H25NO3 B1448294 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane CAS No. 1341039-65-3

3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane

Cat. No. B1448294
M. Wt: 255.35 g/mol
InChI Key: VOLANJWYOQXQNO-UHFFFAOYSA-N
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Description

3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane is a chemical compound with the CAS Number: 1341039-65-3 . It has a molecular weight of 255.36 . The IUPAC name for this compound is tert-butyl (1R,5S)-8-(2-hydroxyethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate .


Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H25NO3/c1-14(2,3)18-13(17)15-8-10-4-5-11(9-15)12(10)6-7-16/h10-12,16H,4-9H2,1-3H3 . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Tropane Alkaloids

  • Scientific Field: Organic & Biomolecular Chemistry .
  • Application Summary: The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
  • Methods of Application: Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
  • Results or Outcomes: This method has been used in the synthesis of tropane alkaloids, a family of compounds known for their wide array of biological activities .

Synthesis and Applications of 2-Azabicyclo[3.2.1]octane Scaffold

  • Scientific Field: Organic & Biomolecular Chemistry .
  • Application Summary: The 2-azabicyclo[3.2.1]octane system, consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring, has gained significant interest due to its synthetic and pharmacological potential .
  • Methods of Application: This core has been applied as a key synthetic intermediate in several total syntheses . The synthetic approaches to access this bicyclic architecture are summarized in the review .
  • Results or Outcomes: The 2-azabicyclo[3.2.1]octane system has been used in the total synthesis of several target molecules .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . Precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

tert-butyl 8-(2-hydroxyethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-8-10-4-5-11(9-15)12(10)6-7-16/h10-12,16H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLANJWYOQXQNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)C2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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